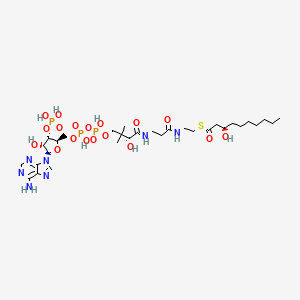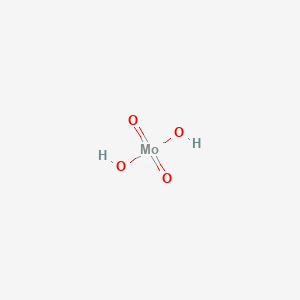
Ácido 3-amino-3-(4-hidroxifenil)propanoico
Descripción general
Descripción
3-Amino-3-(4-hydroxyphenyl)propanoic acid (AHPP), also known as 4-hydroxytyrosol or hydroxytyrosol, is a phenolic compound found in fruits, vegetables, and other plant-based foods. It is a natural antioxidant and has been studied for its potential health benefits. AHPP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as neuroprotective effects. Additionally, AHPP has been found to be beneficial in the prevention and treatment of cardiovascular disease, type 2 diabetes, and other metabolic diseases.
Aplicaciones Científicas De Investigación
Investigación Biomédica: Desarrollo de Hidrogel
Ácido 3-amino-3-(4-hidroxifenil)propanoico: se utiliza en el desarrollo de hidrogeles basados en quitosán, gelatina o poli(etilenglicol) . Estos hidrogeles tienen un potencial significativo en aplicaciones biomédicas, incluidos los sistemas de liberación de fármacos, la ingeniería de tejidos y la cicatrización de heridas. La capacidad del compuesto para formar estructuras estables y su biocompatibilidad lo convierten en un excelente candidato para crear andamios que imitan la matriz extracelular natural.
Ciencia de Materiales: Síntesis de Bolaanfifílicos
En ciencia de materiales, este compuesto es fundamental para sintetizar nuevos bolaanfifílicos simétricos y asimétricos . Los bolaanfifílicos son una clase de agentes activos de superficie con dos extremos hidrofílicos separados por una sección hidrofóbica. Se utilizan para crear materiales avanzados con propiedades únicas, como la autoensamblaje en nanotubos o nanofibras, que tienen aplicaciones en nanotecnología y electrónica.
Síntesis Química: Esterificación Enzimática
This compound: sirve como donante de acilo en la síntesis enzimática de ésteres de alcohol de azúcar . Estos ésteres son importantes en la industria alimentaria como edulcorantes bajos en calorías y en productos farmacéuticos como excipientes de fármacos. El enfoque enzimático ofrece una alternativa de química verde a la síntesis química tradicional, proporcionando un proceso más respetuoso con el medio ambiente y sostenible.
Bioquímica: Estudios de Metabolitos
Como metabolito bacteriano, este compuesto juega un papel en el estudio del metabolismo bacteriano y sus interacciones con el organismo huésped . Comprender estas vías metabólicas puede conducir al descubrimiento de nuevos agentes antibacterianos o tratamientos para infecciones bacterianas.
Safety and Hazards
The safety data sheet for 3-Amino-3-(4-hydroxyphenyl)propanoic acid recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid research are promising. One paper underscores the potential utility of the novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for further development as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .
Mecanismo De Acción
Target of Action
3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that has been identified as a bacterial metabolite . This suggests that its primary targets are likely to be found in bacterial cells.
Mode of Action
It has been reported that derivatives of this compound have shown promising anticancer and antioxidant activities . These derivatives were able to reduce cell viability and suppress cell migration in vitro , suggesting that they may interact with targets involved in cell proliferation and migration.
Biochemical Pathways
Given its reported antioxidant activity , it may be involved in pathways related to oxidative stress and reactive oxygen species (ROS) management.
Result of Action
Derivatives of this compound have been shown to reduce cell viability and suppress cell migration in vitro , suggesting that they may induce cell death and inhibit cell movement.
Análisis Bioquímico
Biochemical Properties
3-Amino-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly as a bacterial metabolite . It interacts with various enzymes and proteins, including those involved in amino acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the conversion of amino acids, influencing the metabolic pathways in which these enzymes are involved . The interactions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid with these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 3-Amino-3-(4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 3-Amino-3-(4-hydroxyphenyl)propanoic acid can impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Amino-3-(4-hydroxyphenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . These interactions can lead to changes in gene expression, further influencing cellular function and metabolic processes . The precise molecular mechanisms involve the binding of 3-Amino-3-(4-hydroxyphenyl)propanoic acid to active sites on enzymes or receptors, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-(4-hydroxyphenyl)propanoic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to 3-Amino-3-(4-hydroxyphenyl)propanoic acid can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term studies . Understanding these temporal effects is crucial for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of 3-Amino-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . For example, high doses of 3-Amino-3-(4-hydroxyphenyl)propanoic acid have been associated with disruptions in metabolic pathways and cellular homeostasis . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-Amino-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism . It interacts with enzymes and cofactors that facilitate the conversion of amino acids into other metabolites, thereby influencing metabolic flux and metabolite levels . These interactions are essential for maintaining the balance of metabolic processes within cells.
Transport and Distribution
The transport and distribution of 3-Amino-3-(4-hydroxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 3-Amino-3-(4-hydroxyphenyl)propanoic acid across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are crucial for its biological activity and function.
Subcellular Localization
3-Amino-3-(4-hydroxyphenyl)propanoic acid is localized in various subcellular compartments, where it exerts its activity . The targeting of this compound to specific organelles or cellular structures is mediated by targeting signals or post-translational modifications . These localization mechanisms are essential for the proper functioning of 3-Amino-3-(4-hydroxyphenyl)propanoic acid in cellular processes.
Propiedades
IUPAC Name |
3-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975898 | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6049-54-3 | |
| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















